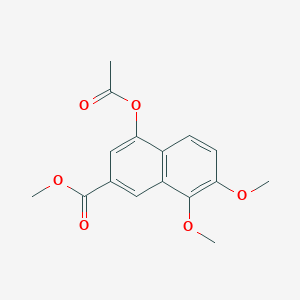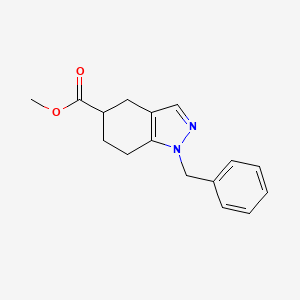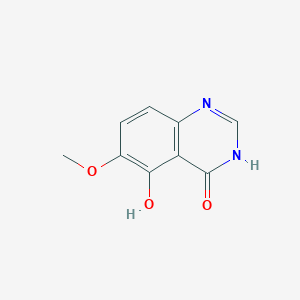
5-Hydroxy-6-methoxyquinazolin-4(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-6-methoxyquinazolin-4(3H)-one is a quinazolinone derivative, a class of heterocyclic compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6-methoxyquinazolin-4(3H)-one typically involves the cyclization of functionalized pyrimidines. One common method includes the condensation of 5-acetyl-6-methylpyrimidin-2-one with dimethylformamide dimethyl acetal, followed by cyclization with methoxide in methanol.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques to ensure the production of high-quality this compound.
化学反応の分析
Types of Reactions: 5-Hydroxy-6-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives with additional hydroxyl or carbonyl groups.
Reduction: Reduction products may include various hydroquinazolines.
Substitution: Substitution reactions can lead to the formation of different functionalized quinazolines.
科学的研究の応用
Medicine: It has shown promise as an antimalarial, antitumor, anticonvulsant, and antimicrobial agent.
Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: Research has explored its role in biological systems, including its effects on cellular processes.
Industry: Its applications extend to the development of new materials and chemical processes.
作用機序
The mechanism by which 5-Hydroxy-6-methoxyquinazolin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways.
類似化合物との比較
5-Hydroxy-6-methoxyquinazolin-4(3H)-one is compared to other quinazolinone derivatives, such as 4(3H)-quinazolinone and 2-methylquinazolin-4(3H)-one. While these compounds share structural similarities, this compound is unique due to its specific hydroxyl and methoxy groups, which contribute to its distinct biological activities.
List of Similar Compounds
4(3H)-quinazolinone
2-methylquinazolin-4(3H)-one
5-acetyl-6-methylpyrimidin-2-one
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and diverse reactivity make it a valuable compound for further exploration and development.
特性
分子式 |
C9H8N2O3 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC名 |
5-hydroxy-6-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-3-2-5-7(8(6)12)9(13)11-4-10-5/h2-4,12H,1H3,(H,10,11,13) |
InChIキー |
XNOCKCFBYUWHPQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)N=CNC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


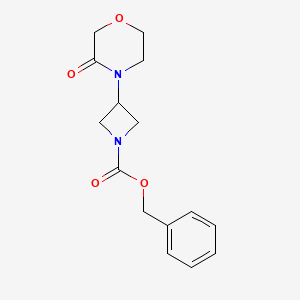
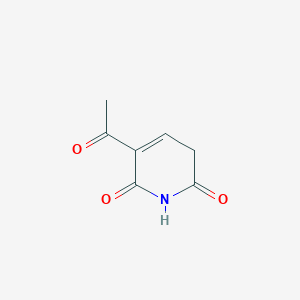
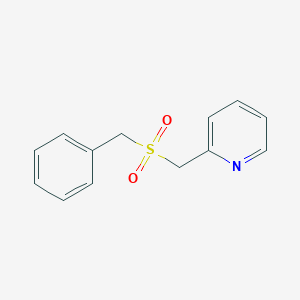
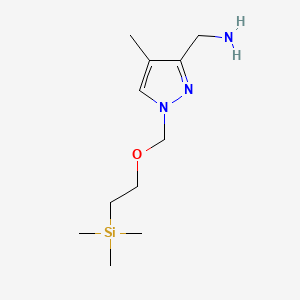
![8-Amino-6-(2-furyl)imidazo[1,2-a]pyrazine](/img/structure/B15364748.png)
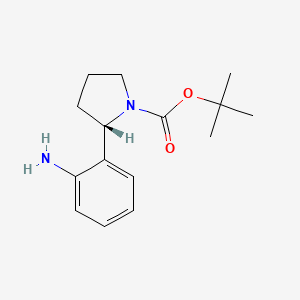
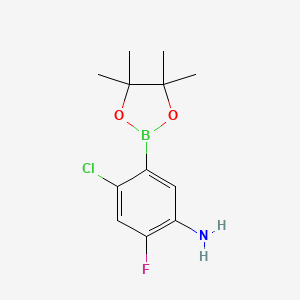
![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester](/img/structure/B15364760.png)


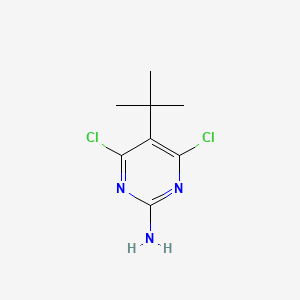
![Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)
